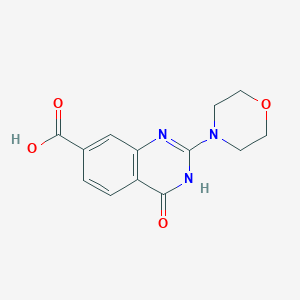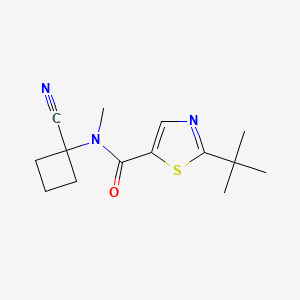
2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
Wirkmechanismus
2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways, including the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). BTK inhibition also leads to the downregulation of anti-apoptotic proteins, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of CLL, MCL, and DLBCL. In addition to its anti-tumor effects, this compound has also been shown to reduce inflammation in preclinical models of RA and SLE. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide is its specificity for BTK, which reduces the risk of off-target effects. This compound has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for oral administration. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical trials.
Zukünftige Richtungen
There are several potential future directions for the development of 2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide as a therapeutic agent. One direction is the evaluation of this compound in clinical trials for the treatment of CLL, MCL, and DLBCL. Another direction is the evaluation of this compound in combination with other agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Finally, the development of more potent and selective BTK inhibitors based on the structure of this compound is another potential future direction.
Synthesemethoden
The synthesis of 2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide involves several steps, including the preparation of intermediates and the final coupling reaction. The starting material for the synthesis is 2-bromo-3-methylthiophene, which undergoes a series of reactions to yield the final product. The synthesis method has been described in detail in a published patent (US20150210688A1) and several research articles.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. BTK inhibition has been shown to have therapeutic potential in various types of cancer, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
In addition to cancer, this compound has also been studied as a potential treatment for autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). In preclinical models, this compound has been shown to inhibit B-cell activation and reduce inflammation.
Eigenschaften
IUPAC Name |
2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-13(2,3)12-16-8-10(19-12)11(18)17(4)14(9-15)6-5-7-14/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOCRAAMQSOYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)C(=O)N(C)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

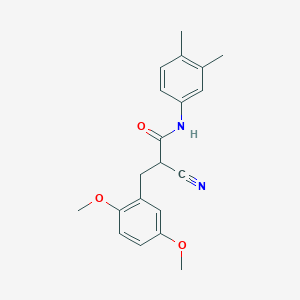
![1-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2915557.png)
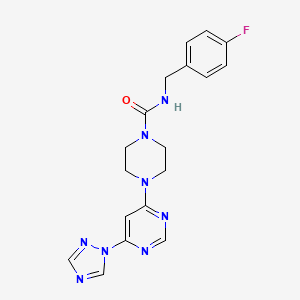

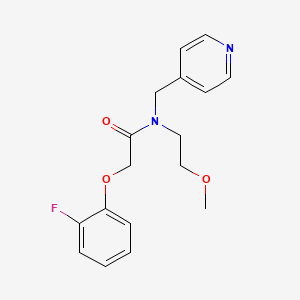
![N-[2-(5-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2915564.png)
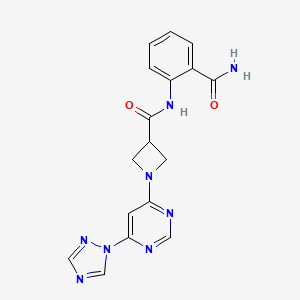
![N-tert-butyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2915566.png)
![2-Chloro-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]acetamide](/img/structure/B2915568.png)
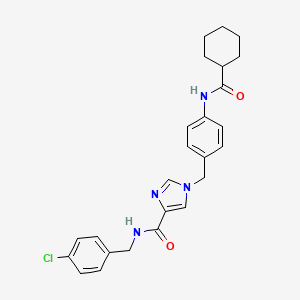
![6-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2915571.png)

![{[4-Bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2915573.png)
